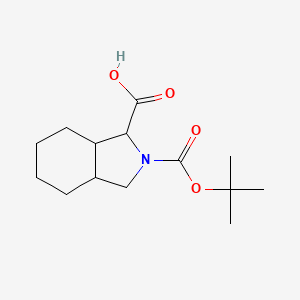![molecular formula C12H8Cl2N6OS B14098103 2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol](/img/structure/B14098103.png)
2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol is a complex organic compound that features a pyrimidine ring substituted with a tetrazole moiety and a dichlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol typically involves multiple steps, starting with the preparation of the tetrazole ring and the pyrimidine ring separately. The tetrazole ring can be synthesized through a Huisgen 1,3-dipolar cycloaddition reaction involving an azide and a nitrile. The pyrimidine ring is often prepared through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Once the tetrazole and pyrimidine rings are prepared, they are linked through a sulfanyl bridge. This step involves the reaction of the tetrazole with a suitable thiol derivative of the pyrimidine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition and condensation reactions, as well as the development of efficient purification methods such as crystallization or chromatography.
化学反応の分析
Types of Reactions
2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups on the dichlorophenyl ring can be reduced to amines using reducing agents like tin(II) chloride or iron powder.
Substitution: The chlorine atoms on the dichlorophenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted dichlorophenyl derivatives.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of enzyme interactions or as a probe in biochemical assays.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It might be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The tetrazole moiety might mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and alter enzyme function.
類似化合物との比較
Similar Compounds
- Cyclopropyl-{4-[5-(3,4-dichlorophenyl)-2-[(1-methyl)-piperidin]-4-yl-3-propyl-3h-imidazol-4-yl]-pyrimidin-2-yl}amine
- 1-(2,4-Dichlorophenyl)-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1,3,4-thiadiazol-2-yl-sulfanyl]ethanone
Uniqueness
2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol is unique due to the presence of both a tetrazole and a pyrimidine ring in its structure. This combination of functional groups can confer unique chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C12H8Cl2N6OS |
|---|---|
分子量 |
355.2 g/mol |
IUPAC名 |
2-[[1-(3,4-dichlorophenyl)tetrazol-5-yl]methylsulfanyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H8Cl2N6OS/c13-8-2-1-7(5-9(8)14)20-10(17-18-19-20)6-22-12-15-4-3-11(21)16-12/h1-5H,6H2,(H,15,16,21) |
InChIキー |
PUUXVEZXIPSDSB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1N2C(=NN=N2)CSC3=NC=CC(=O)N3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,7-Dimethoxy-4-{[2-(pyrrolidin-1-yl)ethyl]amino}-1,2-dihydroquinazoline-2-thione](/img/structure/B14098023.png)
![1-[3-Methoxy-4-(prop-2-en-1-yloxy)phenyl]-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098031.png)
![7-Chloro-1-(3,4-diethoxyphenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098032.png)
![3-methyl-7-(3-methylbutyl)-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14098038.png)
![2-(1,3-Benzothiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098040.png)
![N-[(1Z)-1-(naphthalen-2-yl)ethylidene]-4-(naphthalen-1-ylmethyl)piperazin-1-amine](/img/structure/B14098046.png)
![8-{(2Z)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}-3-methyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14098057.png)
![4-(4-bromophenyl)-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14098059.png)
![8-(3-chloro-4-methoxyphenyl)-4-hydroxy-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purin-2(6H)-one](/img/structure/B14098065.png)

![7-Bromo-1-(3-chlorophenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098076.png)
![N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-9H-xanthene-9-carboxamide](/img/structure/B14098078.png)
![3-[(3-Fluorophenyl)amino]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B14098091.png)
![7-Chloro-2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-ethylphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098097.png)
